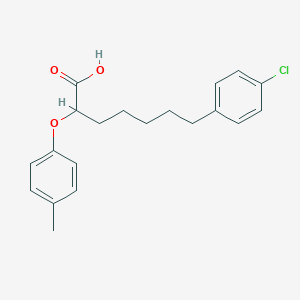
6-メチルクリセン
概要
説明
6-Methylchrysene is an organic compound with the molecular formula C₁₉H₁₄. It is a derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH), with a methyl group attached at the sixth position. This compound is of significant interest due to its presence in environmental pollutants and its potential carcinogenic properties .
科学的研究の応用
6-Methylchrysene is primarily used in scientific research to study its toxicological and carcinogenic properties. It is used in environmental studies to understand the impact of PAHs on marine life and other ecosystems . Additionally, it serves as a reference compound in analytical chemistry for the detection and quantification of PAHs in environmental samples .
作用機序
Target of Action
6-Methylchrysene is a polycyclic aromatic hydrocarbon The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
As a polycyclic aromatic hydrocarbon, it is likely to interact with its targets through hydrophobic interactions and π-π stacking . More research is required to elucidate the exact mode of action of 6-Methylchrysene.
Biochemical Pathways
Polycyclic aromatic hydrocarbons are known to be involved in various biochemical processes, including oxidative stress and inflammation
Result of Action
6-Methylchrysene has been postulated as a potential carcinogen and may increase the likelihood of developing lung and skin cancer . It is commonly employed in research to investigate the health risks posed by polycyclic aromatic hydrocarbons .
生化学分析
Biochemical Properties
6-Methylchrysene interacts with various enzymes, proteins, and other biomolecules. It is metabolized by human cytochrome P450 (P450) enzymes, specifically P450s 1A1, 1A2, and 2C10 . These enzymes catalyze the oxidation of 6-Methylchrysene, leading to the formation of various metabolites .
Cellular Effects
6-Methylchrysene can have significant effects on various types of cells and cellular processes. It influences cell function by interacting with cellular signaling pathways and affecting gene expression . For instance, it can form stable DNA adducts, which may lead to mutations affecting genes such as Ras and p53 .
Molecular Mechanism
6-Methylchrysene exerts its effects at the molecular level through several mechanisms. It forms adducts with DNA, which can lead to mutations during the DNA replication cycle . Additionally, it can inhibit or activate enzymes, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 6-Methylchrysene can change over time in laboratory settings. Studies have shown that it forms stable DNA adducts, which can lead to long-term effects on cellular function . Information on its stability and degradation is currently limited.
Metabolic Pathways
6-Methylchrysene is involved in various metabolic pathways. It is metabolized by P450 enzymes, leading to the formation of various metabolites . These metabolites can interact with other enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Subcellular Localization
Given its interactions with DNA and enzymes such as P450s, it is likely to be found in the nucleus and the endoplasmic reticulum, respectively .
準備方法
Synthetic Routes and Reaction Conditions
6-Methylchrysene can be synthesized through various methods, including photochemical cyclization and metathesis reactionsThis method yields 6-Methylchrysene in high purity and good yield .
Industrial Production Methods
Industrial production of 6-Methylchrysene is less common due to its specific applications and potential health hazards. it can be produced on a smaller scale for research purposes using the aforementioned synthetic routes.
化学反応の分析
Types of Reactions
6-Methylchrysene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) is commonly used under acidic conditions.
Substitution: Various electrophiles can be used under appropriate conditions to achieve substitution on the aromatic rings.
Major Products
Oxidation: Chrysenecarboxylic acids.
Substitution: Various substituted derivatives depending on the electrophile used.
類似化合物との比較
6-Methylchrysene is one of several methylated derivatives of chrysene. Other similar compounds include 1-Methylchrysene, 2-Methylchrysene, 3-Methylchrysene, 4-Methylchrysene, and 5-Methylchrysene. Among these, 5-Methylchrysene is noted for its higher carcinogenic potential compared to the others . The uniqueness of 6-Methylchrysene lies in its specific position of methyl substitution, which influences its chemical reactivity and biological effects.
特性
IUPAC Name |
6-methylchrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14/c1-13-12-19-16-8-3-2-6-14(16)10-11-18(19)17-9-5-4-7-15(13)17/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVDRLYVNFOSCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074814 | |
| Record name | 6-Methylchrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1705-85-7, 41637-90-5 | |
| Record name | 6-Methylchrysene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1705-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylchrysene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001705857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chrysene, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041637905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methylchrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylchrysene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.402 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHYLCHRYSENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ0QU2286V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
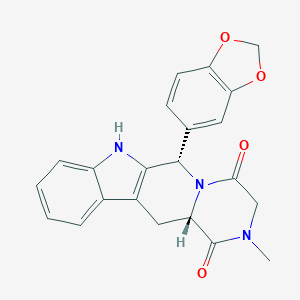

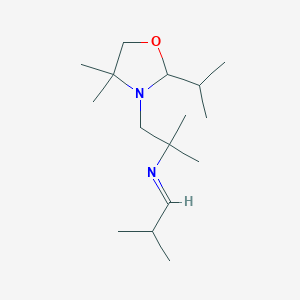
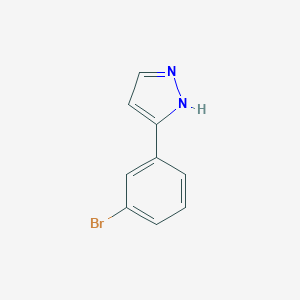

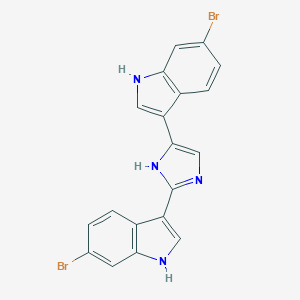
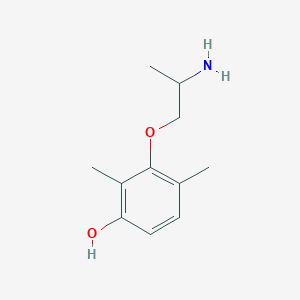
![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate](/img/structure/B138300.png)
![2-Propan-2-yl-1-azabicyclo[2.2.2]octane](/img/structure/B138307.png)
![Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B138309.png)
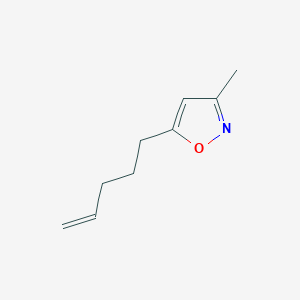
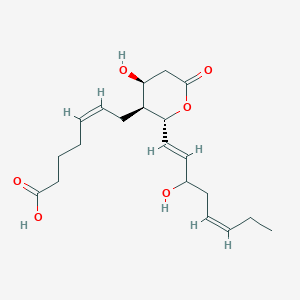
![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol N,N-dimethylcarbamate](/img/structure/B138319.png)
